molecular formula C9H8FNO3 B13144548 1-(2-Fluoro-4-nitrophenyl)propan-1-one

1-(2-Fluoro-4-nitrophenyl)propan-1-one

Cat. No.: B13144548
M. Wt: 197.16 g/mol
InChI Key: CPSKJSRTHOFJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol . This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a propanone group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrophenyl)propan-1-one typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with a fluoronitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like dichloromethane (DCM) or chloroform are often used to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The propanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Reduction: H2/Pd-C, SnCl2/HCl

    Substitution: Amines, thiols

    Oxidation: KMnO4, CrO3

Major Products:

    Reduction: 1-(2-Fluoro-4-aminophenyl)propan-1-one

    Substitution: 1-(2-Substituted-4-nitrophenyl)propan-1-one

    Oxidation: 1-(2-Fluoro-4-nitrophenyl)propanoic acid

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .

Comparison with Similar Compounds

  • 1-(4-Fluoro-2-nitrophenyl)propan-2-one
  • 1-(4-Nitrophenyl)propan-1-one
  • 1-(4-Fluorophenyl)propan-1-one

Comparison: 1-(2-Fluoro-4-nitrophenyl)propan-1-one is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This positioning influences its reactivity and interaction with other molecules. Compared to 1-(4-Fluoro-2-nitrophenyl)propan-2-one, the compound has different electronic and steric properties, leading to variations in its chemical behavior and biological activity .

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H8FNO3/c1-2-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3

InChI Key

CPSKJSRTHOFJJM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.